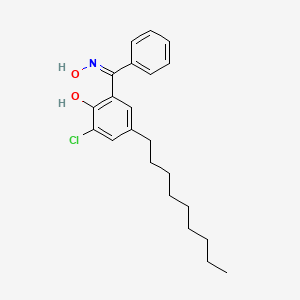![molecular formula C13H18N2O2 B13954277 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- CAS No. 52420-32-3](/img/structure/B13954277.png)
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of a carbonylating agent such as phosgene in combination with a base like a tertiary amine to buffer the HCl released during the process . Another method involves the diamination of olefins, which can be catalyzed by various metal catalysts .
Industrial Production Methods
In industrial settings, the production of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- often involves the use of more sustainable and efficient protocols. For example, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 can be efficiently achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .
Analyse Des Réactions Chimiques
Types of Reactions
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Applications De Recherche Scientifique
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex structures . In biology and medicine, the compound is studied for its potential therapeutic properties and its role as a chiral auxiliary in asymmetric transformations . Additionally, it has applications in the industrial sector, particularly in the development of pharmaceuticals and other biologically active compounds .
Mécanisme D'action
The mechanism of action of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- can be compared with other similar compounds, such as benzimidazolidin-2-ones and other substituted imidazolidin-2-ones . These compounds share similar structural motifs but may differ in their specific functional groups and properties. The uniqueness of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- lies in its specific substitution pattern, which can influence its reactivity and applications.
List of Similar Compounds
- Benzimidazolidin-2-ones
- Substituted imidazolidin-2-ones
- 1-Methoxy-3-[4-(methylsulfonyl)phenyl]-2-imidazolidone
Propriétés
Numéro CAS |
52420-32-3 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-methoxy-3-(4-propan-2-ylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)11-4-6-12(7-5-11)14-8-9-15(17-3)13(14)16/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
FFAKHRFFIGBHEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
![3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13954197.png)
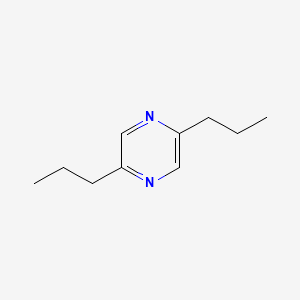
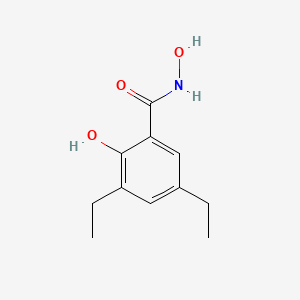
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)


![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
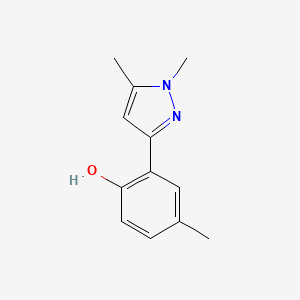
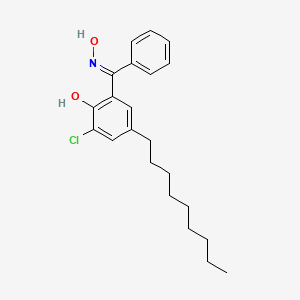

![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
